molecular formula C17H22N2O3S B604222 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine CAS No. 1206126-69-3

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine

Cat. No.: B604222
CAS No.: 1206126-69-3
M. Wt: 334.4g/mol
InChI Key: IHCFTCJBVLZWSP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex sulfonamide derivatives. According to IUPAC nomenclature principles for sulfonamides, the compound is properly designated as 2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide. This naming convention systematically describes the substitution pattern on the benzene ring, beginning with the methoxy group at the 2-position, followed by the methyl substituent at the 4-position, and the isopropyl group at the 5-position. The sulfonamide functionality is indicated by the term "benzenesulfonamide," while the N-substitution is specified as "(pyridin-3-ylmethyl)" to denote the pyridine ring attachment through a methylene bridge at the nitrogen atom.

The systematic classification places this compound within the broader category of arylsulfonamides, specifically as an N-substituted benzenesulfonamide derivative. The presence of the pyridylmethyl substituent classifies it further as a heterocyclic sulfonamide, distinguishing it from simple alkyl or aryl-substituted variants. The multiple substituents on the benzene ring categorize it as a polysubstituted aromatic sulfonamide, with both electron-donating (methoxy, methyl) and sterically demanding (isopropyl) groups influencing its chemical behavior. The Chemical Abstracts Service registry number 1206126-69-3 provides unique identification for this specific structural arrangement within chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide reflects the complex interplay between its various functional groups and their spatial arrangements. The central benzene ring adopts a planar geometry typical of aromatic systems, with the sulfonamide group extending from this plane at characteristic tetrahedral angles around the sulfur atom. The sulfonyl oxygen atoms maintain approximately tetrahedral geometry with bond angles close to 109.5 degrees, while the nitrogen atom of the sulfonamide group exhibits sp³ hybridization due to its attachment to both the sulfur and the pyridylmethyl substituent. The pyridine ring maintains its aromatic planarity and contributes to the overall conformational flexibility through rotation around the methylene bridge connecting it to the sulfonamide nitrogen.

The conformational landscape of this molecule is significantly influenced by the steric interactions between the multiple substituents on the benzene ring. The isopropyl group at the 5-position introduces considerable steric bulk that affects the preferred conformations of the molecule, particularly influencing the orientation of the sulfonamide group. Computational studies of similar sulfonamide systems have demonstrated that N-substituted sulfonamides preferentially adopt staggered conformations to minimize steric repulsion. The methoxy group at the 2-position can participate in intramolecular interactions that may stabilize certain conformational states, while the methyl group at the 4-position provides additional steric constraints that limit rotational freedom around adjacent bonds.

The pyridylmethyl substituent contributes significantly to conformational diversity through rotation around the C-N bond connecting the methylene group to the sulfonamide nitrogen. This rotation allows for multiple accessible conformers that may differ in their hydrogen bonding capabilities and overall molecular shape. The pyridine nitrogen atom serves as a potential hydrogen bond acceptor, which can influence both intramolecular and intermolecular interactions depending on the specific conformational state. Molecular modeling studies of related pyridyl-substituted sulfonamides have indicated that the most stable conformations often involve optimization of both steric interactions and potential hydrogen bonding patterns.

Crystallographic Characterization via X-Ray Diffraction

Crystallographic analysis of sulfonamide compounds related to 2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide provides valuable insights into solid-state structural arrangements and intermolecular interactions. X-ray diffraction studies of similar N-pyridylmethyl sulfonamides have revealed characteristic packing patterns that are governed by hydrogen bonding networks and aromatic stacking interactions. The sulfonamide functionality typically serves as both a hydrogen bond donor through the N-H group and acceptor through the sulfonyl oxygen atoms, creating extensive three-dimensional hydrogen bonding networks in the crystalline state.

Structural studies of related compounds have demonstrated that pyridyl-substituted sulfonamides frequently crystallize in triclinic or monoclinic space groups, with typical unit cell parameters reflecting the molecular dimensions and packing efficiency. The crystal structures often exhibit characteristic intermolecular hydrogen bonds between sulfonamide groups, with N-H···O distances ranging from 2.85 to 3.04 Ångströms and bond angles between 157 and 164 degrees. Additionally, the pyridine nitrogen atoms commonly participate in hydrogen bonding interactions, either directly with sulfonamide protons or through bridging water molecules when present in the crystal lattice.

Crystallographic Parameter Typical Range for Related Sulfonamides Reference Compounds
Space Group P1̄, P21/c, C2/c Pyridyl sulfonamides
N-H···O Distance 2.85-3.04 Å Various sulfonamides
N-H···O Angle 157-164° Structural analogues
π-π Stacking Distance 3.28-3.66 Å Aromatic sulfonamides
Unit Cell Volume 1900-2400 ų Similar molecular weight

The aromatic stacking interactions between benzene and pyridine rings contribute significantly to crystal stability, with typical π-π stacking distances ranging from 3.28 to 3.66 Ångströms. These interactions often result in columnar arrangements of molecules within the crystal structure, with alternating orientations that maximize both hydrogen bonding and aromatic overlap. The presence of multiple substituents on the benzene ring can influence the precise stacking geometry and may lead to offset or tilted arrangements that accommodate steric constraints while maintaining favorable interactions.

Comparative Analysis with Structural Analogues

Comparative structural analysis reveals significant relationships between 2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide and other pyridyl-substituted sulfonamide derivatives. N-(pyridin-3-ylmethyl)benzenesulfonamide represents the simplest structural analogue, lacking the methoxy, methyl, and isopropyl substituents present in the target compound. This simpler analogue exhibits a molecular weight of 248.30 grams per mole and demonstrates similar hydrogen bonding capabilities through its sulfonamide and pyridine functionalities. The absence of additional substituents in this analogue allows for more straightforward crystallization patterns and provides a baseline for understanding how additional functional groups influence structural behavior.

2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide represents another important structural analogue that shares the methoxy and methyl substituents but differs in having direct attachment of the pyridine ring to the sulfonamide nitrogen rather than through a methylene linker. This compound exhibits a molecular weight of 278.33 grams per mole and demonstrates how the methylene bridge in the target compound affects both conformational flexibility and hydrogen bonding patterns. The direct attachment in this analogue constrains the relative orientation between the pyridine and benzene rings, potentially leading to different crystal packing arrangements and intermolecular interaction patterns.

Compound Molecular Weight Key Structural Differences Reference
Target Compound 334.4 g/mol Complete substitution pattern
N-(pyridin-3-ylmethyl)benzenesulfonamide 248.30 g/mol No ring substituents
2-Methoxy-5-methyl-N-pyridin-3-yl-benzenesulfonamide 278.33 g/mol Direct pyridine attachment
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 306.4 g/mol Different substitution pattern

The compound 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide provides insight into how the position of pyridine attachment affects structural properties. This analogue features attachment at the 2-position of pyridine rather than the 3-position, which significantly alters the hydrogen bonding geometry and potential for intramolecular interactions. The different methoxy and methyl substitution pattern on the benzene ring also influences the electronic properties and steric environment around the sulfonamide functionality.

Crystallographic studies of these structural analogues have revealed common themes in their solid-state arrangements, including the prevalence of hydrogen-bonded dimers and chains, aromatic stacking interactions, and the formation of complex three-dimensional networks. The sulfonamide functionality consistently serves as the primary structure-directing element, with the pyridyl substituents contributing additional directionality through their nitrogen atoms. The specific substitution patterns on both the benzene and pyridine rings fine-tune these interactions, leading to subtle but important differences in crystal structures and physical properties. These comparative insights provide a foundation for understanding how the unique combination of substituents in 2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide contributes to its distinctive structural characteristics and potential applications in chemical research and development.

Properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12(2)15-9-17(16(22-4)8-13(15)3)23(20,21)19-11-14-6-5-7-18-10-14/h5-10,12,19H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFTCJBVLZWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the following steps:

    Friedel-Crafts Acylation: This step introduces the isopropyl group onto the benzene ring.

    Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.

    Sulfonamide Formation: The amine group reacts with a sulfonyl chloride to form the sulfonamide.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of {2-Methoxy-4-methyl-5-(methylethyl)phenyl} sulfonamide have been tested against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's effectiveness against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxic activity.

Cell Line IC50 (µg/mL)
MCF-725
HCT-1167.52

These findings highlight the compound's potential as a selective anticancer agent, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound may also function as an inhibitor of key enzymes involved in various metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and pain pathways.

Potential Mechanisms of Action

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines like TNF-alpha and IL-6, indicating anti-inflammatory properties.
  • Modulation of Signaling Pathways : Its unique structure allows it to interact with specific receptors, potentially altering signaling pathways associated with cancer proliferation.

Antimicrobial Activity

The antimicrobial potential of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine has been explored through various studies. Similar compounds have demonstrated significant activity against a range of bacterial strains.

Antimicrobial Efficacy Table

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

These preliminary findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Mechanism of Action

The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity or Application (Inferred from Evidence) Reference
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine (Target) 2-Methoxy-4-methyl-5-isopropylphenyl, 3-pyridylmethylamine Hypothetical: Potential kinase inhibition or receptor antagonism N/A
3-[(3-Methoxybenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine Triazole core, 3-methoxybenzylsulfanyl, 2-pyridinyl Likely protease or kinase modulation (common in triazole derivatives)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives Alkylsulfanyl chains, pyridinyl-triazole scaffold Antimicrobial or anticancer activity (based on triazole sulfides)
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine Dual sulfonyl groups (chlorophenyl and tosyl), thiazole core Enzyme inhibition (e.g., COX-2) or anti-inflammatory applications
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Trifluoromethylpyridyl, dimethylamine, aniline substituent Neuroactive or kinase-targeting potential (CF₃ groups enhance binding)

Key Differences and Implications

Core Scaffold :

  • The target compound uses a sulfonamide bridge, whereas triazole derivatives (e.g., ) employ nitrogen-rich heterocycles. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may improve target selectivity compared to triazoles .
  • Thiazole-based sulfonamides (e.g., ) incorporate a sulfur-containing heterocycle, which could confer distinct redox properties or metabolic stability.

Trifluoromethyl groups (e.g., ) increase electronegativity and metabolic resistance, whereas methoxy groups (as in the target) balance lipophilicity and hydrogen-bond donor/acceptor profiles.

Biological Activity :

  • Triazole derivatives () are frequently associated with antimicrobial or kinase-inhibitory activity due to their ability to mimic purine bases or ATP .
  • Dual sulfonyl-thiazole compounds () may target enzymes like cyclooxygenase (COX) or carbonic anhydrase, leveraging sulfonyl groups for strong binding interactions.

Biological Activity

The compound {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 296.40 g/mol
  • Functional Groups : Sulfonamide, methoxy, and pyridine moieties.

This unique combination of functional groups suggests a potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Similar sulfonamides have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects through inhibition of bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly through the modulation of cytokine production.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can inhibit bacterial growth. A study evaluating the efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli showed that compounds with similar structures exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives, indicating potential effectiveness in treating infections .

Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce edema in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The structure-activity relationship (SAR) suggested that modifications in the amine group could enhance anti-inflammatory effects.

Case Studies

  • In Vitro Studies on Enzyme Inhibition
    • A series of experiments conducted on Plasmodium falciparum dihydrofolate reductase (DHFR) indicated that certain sulfonamide derivatives effectively inhibited enzyme activity, suggesting potential applications in antimalarial drug development .
  • In Vivo Anti-inflammatory Effects
    • In a controlled study, mice treated with a related sulfonamide showed reduced paw swelling and lower levels of inflammatory markers compared to controls. This suggests a promising avenue for further investigation into its therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 32-128 µg/mL
Anti-inflammatoryReduced edema in animal models
Enzyme InhibitionInhibition of PfDHFR

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • The compound comprises a sulfonyl group attached to a 2-methoxy-4-methyl-5-(methylethyl)phenyl ring and a 3-pyridylmethyl amine. The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, while the methoxy and methyl groups influence lipophilicity and steric hindrance. The pyridine ring facilitates π-π interactions with biological targets, such as enzyme active sites. These structural attributes impact solubility, stability, and target binding .

Q. What synthetic methodologies are recommended for preparing sulfonamide derivatives with pyridylmethyl groups?

  • Method : React a substituted phenylsulfonyl chloride with 3-pyridylmethyl amine under basic conditions (e.g., triethylamine in dichloromethane).
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Purify via silica gel chromatography (hexane/acetone gradient).
  • Example : A similar synthesis achieved 75% yield by maintaining anhydrous conditions and slow amine addition .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use tools like AutoDock Vina to model binding modes. For sulfonamides, the sulfonyl group often coordinates with metal ions (e.g., zinc in carbonic anhydrase).
  • Validation : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Compare predicted binding affinities with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Approach :

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT assay).

Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HepG2 vs. HEK293).

Meta-Analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., pH-dependent solubility) .

Q. What experimental designs assess environmental fate and biodegradation pathways?

  • Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track degradation in soil/water systems.
  • Analytical Workflow :

  • Extraction : Use solid-phase extraction (SPE) for metabolites.
  • Detection : Quantify via LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water).
    • Key Metrics : Measure half-life (t₁/₂) under varying pH (4–9) and microbial activity .

Methodological Considerations

Q. How to ensure compound stability during storage and handling?

  • Storage : -20°C under argon in amber vials. Use desiccants to prevent hydrolysis.
  • Handling : Prepare fresh solutions in anhydrous DMSO or ethanol. Avoid freeze-thaw cycles.
  • Stability Assay : Monitor purity via HPLC (C18 column, 254 nm) over 30 days .

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